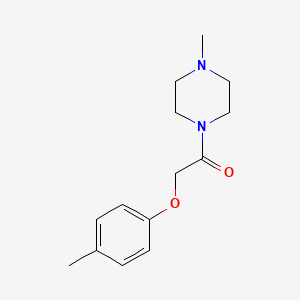

2-(4-Methylphenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-(4-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-12-3-5-13(6-4-12)18-11-14(17)16-9-7-15(2)8-10-16/h3-6H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIIJZOPGUFGBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426235-15-6 | |

| Record name | 2-(4-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one typically involves the reaction of 4-methylphenol with 2-chloroethyl piperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(4-Methylphenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, while the piperazine moiety can modulate neurotransmitter activity. These interactions can lead to various biological effects, including modulation of signal transduction pathways and alteration of cellular functions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Donating Groups: The 4-methylphenoxy group in the target compound likely enhances lipophilicity compared to electron-withdrawing groups (e.g., chloro in 1f). This property influences solubility and bioavailability.

- Piperazine Modifications : The 4-methylpiperazine moiety may improve metabolic stability compared to unsubstituted piperazine (as in ) .

Analytical Characterization

- NMR and HRMS : Analogs like 3ca and 1f were characterized via $^{13}\text{C}$ NMR and high-resolution mass spectrometry (HRMS), confirming structural integrity .

- Melting Points : Crystalline derivatives (e.g., 1f, mp 137–138°C) suggest higher purity compared to oily products (e.g., 3ca) .

Research Findings and Implications

Biological Activity

2-(4-Methylphenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one, with the chemical structure characterized by a piperazine moiety and a phenoxy group, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

- Chemical Formula : CHNO

- CAS Number : 426235-15-6

- Molecular Weight : 218.30 g/mol

Research indicates that compounds similar to 2-(4-Methylphenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one often exhibit activity through various mechanisms:

- Receptor Interaction : These compounds may interact with serotonin and dopamine receptors, influencing mood and anxiety levels.

- Enzyme Inhibition : The piperazine structure suggests potential inhibition of enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation.

- Neuroprotective Effects : Some studies indicate that related compounds can protect neuronal cells from oxidative stress and apoptosis.

Anxiolytic Effects

A study on related piperazine derivatives demonstrated significant anxiolytic effects in animal models. For instance, the administration of 4-PSQ (a similar compound) showed reduced anxiety-like behavior in elevated plus-maze tests, suggesting a similar potential for 2-(4-Methylphenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one .

Antidepressant Activity

Research has shown that compounds with a piperazine backbone can exhibit antidepressant-like effects. This is attributed to their ability to modulate neurotransmitter systems involved in mood regulation, particularly serotonin and norepinephrine pathways.

Study 1: Anxiolytic Activity in Mice

In a controlled experiment, mice treated with varying doses of a piperazine derivative exhibited reduced anxiety levels as measured by time spent in open arms of an elevated plus-maze. The results indicated a dose-dependent response, supporting the hypothesis of anxiolytic properties .

Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of a compound structurally similar to 2-(4-Methylphenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one. Results showed that pretreatment with the compound significantly reduced neuronal death in models of oxidative stress .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for 2-(4-Methylphenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one?

Methodological Answer:

The synthesis typically involves condensation reactions or Friedel-Crafts acylation to form the phenoxy-piperazine linkage. For example:

- Step 1: React 4-methylphenol with a bromoacetyl intermediate to introduce the ethanone group.

- Step 2: Couple the intermediate with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization: Adjust reaction time (12–24 hours) and temperature (80–100°C) to improve yields (>70%) .

Basic: How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

Use X-ray crystallography (e.g., SHELX software for refinement ) and spectroscopic methods :

- NMR: Confirm aromatic protons (δ 6.8–7.2 ppm) and piperazine signals (δ 2.3–3.1 ppm).

- HRMS: Verify molecular ion peak at m/z 265.18 [M+H]⁺ .

- InChI Key: IKGHMDMBWZKQEP-UHFFFAOYSA-N (PubChem data) .

Advanced: How can computational modeling predict receptor-ligand interactions for this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to dopamine D₂ or serotonin 5-HT₂A receptors (common targets for piperazine derivatives) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Focus on hydrogen bonding with residues like Asp3.32 or hydrophobic interactions with Phe6.52 .

Advanced: How to resolve contradictions in reported biological activities of structurally similar compounds?

Methodological Answer:

- Reproducibility: Standardize assay conditions (e.g., cell lines, IC₅₀ protocols) to mitigate variability .

- SAR Analysis: Compare substituent effects; e.g., fluorophenyl groups () enhance affinity for neurological targets, while methoxy groups () improve metabolic stability .

- Meta-Analysis: Use tools like RevMan to statistically evaluate discrepancies across studies .

Basic: What are the key physicochemical properties of this compound?

Methodological Answer:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₁N₂O₂ | |

| Molecular Weight | 265.33 g/mol | |

| SMILES | C[NH+]1CCN(CC1)C(=O)COc2ccc(C)cc2 | |

| LogP (Predicted) | 2.1 ± 0.3 |

Advanced: How to design structure-activity relationship (SAR) studies for modifying the phenoxy group?

Methodological Answer:

- Substitution Strategy: Replace 4-methylphenoxy with electron-withdrawing (e.g., 4-F) or donating (e.g., 4-OCH₃) groups to modulate receptor binding .

- Synthetic Steps: Use Ullmann coupling or nucleophilic aromatic substitution for halogenated analogs .

- Assays: Test modified compounds in radioligand displacement assays (e.g., ³H-spiperone for D₂ receptors) .

Advanced: What in vivo experimental designs address pharmacokinetic challenges for this compound?

Methodological Answer:

- Radiolabeling: Synthesize a ¹⁴C-labeled analog to track absorption/distribution in rodent models .

- Metabolic Stability: Use liver microsome assays (human/rat) with LC-MS to identify major metabolites .

- Dose Optimization: Apply allometric scaling from in vitro IC₅₀ values (e.g., 10 mg/kg initial dose in mice) .

Basic: What analytical techniques confirm compound purity post-synthesis?

Methodological Answer:

- HPLC: Use a C18 column (gradient: 10–90% MeCN in H₂O) with UV detection at 254 nm; aim for ≥95% purity .

- TLC: Monitor reaction progress with silica plates (eluent: CH₂Cl₂/MeOH 9:1) .

Advanced: How does steric hindrance from the 4-methyl group impact biological activity?

Methodological Answer:

- Crystal Structure Analysis: Compare with unsubstituted analogs using SHELXL-refined XRD data to measure torsional angles and van der Waals clashes .

- Activity Assays: Test methyl vs. hydrogen substituents in competitive binding assays; methyl groups often reduce off-target interactions but may lower solubility .

Advanced: What strategies improve aqueous solubility for in vivo applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.